molecular formula C12H15NO B8763441 7-Phenylazepan-2-one

7-Phenylazepan-2-one

Cat. No.: B8763441
M. Wt: 189.25 g/mol
InChI Key: MBKSRTDXOKWUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenylazepan-2-one is a seven-membered lactam (azepanone) featuring a phenyl substituent at the 7-position. Its molecular formula is C₁₂H₁₅NO (molecular weight: 189.25), and it is commercially available as a building block for organic synthesis . Key synthetic routes include:

  • Beckmann Rearrangement: Catalyzed by Cu(OTf)₂ using hydroxylamine-O-sulfonic acid (HOSA), yielding 80% with a melting point of 134–136°C .
  • Azido Ketone Reduction: Reaction of 2-azido-2-phenylcyclohexanone with Bu₃SnH, forming this compound as a minor product .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

7-phenylazepan-2-one

InChI

InChI=1S/C12H15NO/c14-12-9-5-4-8-11(13-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14)

InChI Key

MBKSRTDXOKWUME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NC(C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylazepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a ketone under acidic or basic conditions to form the azepinone ring. The phenyl group can be introduced through various substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in hexahydro-7-phenyl-2H-azepin-2-ol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products:

  • Oxidized derivatives
  • Reduced alcohols
  • Substituted phenyl derivatives

Scientific Research Applications

7-Phenylazepan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Phenylazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the chemical modifications of the compound.

Comparison with Similar Compounds

Positional Isomers: Phenyl-Substituted Azepan-2-ones

Compound CAS Number Substituent Position Molecular Weight Melting Point (°C) Synthesis Yield Key Data
7-Phenylazepan-2-one 25882-81-9 7-position 189.25 134–136 80% [α]D²⁰ −44.5
5-Phenylazepan-2-one 7500-39-2 5-position 189.257 Not reported Not available No optical data
6-Phenylazepan-2-one 112093-43-3 6-position 189.25 Not reported Not available Predicted bp: 384.3°C

Key Findings :

  • Synthetic Efficiency : this compound achieves higher yields (80%) via Beckmann rearrangement compared to its isomers, which lack reported yields .
  • Physical Properties : The phenyl group’s position influences ring strain and solubility. 7-Phenyl’s melting point (134–136°C) suggests higher crystallinity than 5- or 6-phenyl analogs .
  • Stereochemical Relevance : Only the 7-phenyl derivative has documented enantiomeric forms, critical for chiral drug intermediates .

Substituent Variants: Alkyl vs. Aryl Groups

Compound CAS Number Substituent Molecular Weight Key Properties
This compound 25882-81-9 Phenyl 189.25 Aromatic, lipophilic
7-Methylazepan-2-one 1985-48-4 Methyl 127.18 Lower molecular weight, discontinued
7-Hexylazepan-2-one 19878-76-3 Hexyl 197.32 Higher lipophilicity, limited availability

Key Findings :

  • Lipophilicity : The phenyl group enhances hydrophobicity compared to methyl or hexyl, impacting bioavailability and reaction kinetics.
  • Commercial Viability : this compound is actively marketed, while 7-methyl and 7-hexyl analogs are discontinued or scarce .

Spectral and Optical Data

  • This compound :
    • ¹H NMR (CDCl₃) : δ 7.41–7.21 (m, 5H, aromatic), 4.46 (d, J = 9.3 Hz, 1H, NH) .
    • Optical Activity : (S)-enantiomer confirmed via specific rotation .
  • 5-Phenyl-/6-Phenylazepan-2-one: No NMR or optical data reported, limiting direct comparison .

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